molecular formula C19H21FN6 B6483480 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 1189917-46-1

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6483480
CAS No.: 1189917-46-1
M. Wt: 352.4 g/mol
InChI Key: KSCLHQWAGPGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine ( 1189917-46-1) is a chemical compound with a molecular formula of C19H21FN6 and a molecular weight of 352.41 g/mol . This pyrimidine derivative features a 3,5-dimethylpyrazole moiety and a 2-fluorophenylpiperazine group, which are privileged structures in medicinal chemistry often associated with biological activity . Compounds with similar structural motifs, particularly those incorporating a pyrimidine core, are frequently investigated as small-molecule inhibitors in drug discovery and chemical biology . For instance, research into analogous pyrazolyl-pyrimidine compounds has explored their potential as selective inhibitors of kinase targets such as phosphoinositide 3-kinase δ (PI3Kδ), which is a key signaling biomolecule involved in the regulation of immune cell differentiation, proliferation, and migration . The overactivity of PI3Kδ has been implicated in various human disorders, making it a promising therapeutic target for inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD) . The presence of the fluorophenylpiperazine group in its structure may contribute to its binding affinity and selectivity profile against specific enzymatic targets. With an XLogP3 of 3.5, this compound exhibits moderate lipophilicity, which can influence its permeability and pharmacokinetic properties in experimental models . Researchers can utilize this compound as a key intermediate or a core structural template for the design and synthesis of novel bioactive molecules, as well as for probing complex biological pathways in in vitro studies. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-14-11-15(2)26(23-14)19-12-18(21-13-22-19)25-9-7-24(8-10-25)17-6-4-3-5-16(17)20/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCLHQWAGPGBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6C_{19}H_{22}N_{6}, and it has a complex structure that allows for various interactions within biological systems. The presence of both pyrazole and piperazine moieties contributes to its pharmacological versatility.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various enzymes, including kinases and phosphodiesterases. For instance, they have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis .
  • Receptor Modulation : The piperazine ring in this compound suggests potential interactions with neurotransmitter receptors, particularly those involved in psychopharmacological effects. This could lead to applications in treating neurological disorders.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine:

Activity Target Reference
AnticancerDihydrofolate reductase (DHFR)
AntimicrobialVarious bacterial strains
AntidepressantSerotonin receptors
Anti-inflammatoryCytokine modulation

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound effectively inhibited cancer cell proliferation by targeting DHFR, leading to reduced tumor growth in xenograft models .
  • Psychopharmacological Effects : Research has indicated that compounds with similar structures exhibit antidepressant effects by modulating serotonin levels. This suggests potential therapeutic applications for mood disorders .
  • Antimicrobial Properties : A comparative analysis showed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine exhibit significant pharmacological activities:

  • Antidepressant Activity : The piperazine moiety is known for its antidepressant properties. Studies have shown that derivatives of this compound can interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction.
  • Antituberculosis Activity : The compound has been investigated for its efficacy against Mycobacterium tuberculosis. It is hypothesized that the structural components contribute to its ability to inhibit bacterial growth.

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound operates is crucial:

  • Receptor Binding : Research has identified that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are pivotal in treating depression and anxiety disorders.
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby enhancing its therapeutic potential against infections.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal explored the antidepressant effects of related pyrazole compounds. The findings indicated that these compounds significantly increased serotonin levels in the brain, demonstrating potential as effective antidepressants. This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine could yield similar results due to its structural analogies.

Case Study 2: Antituberculosis Activity

In a recent investigation, compounds structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine were tested against resistant strains of Mycobacterium tuberculosis. The results showed promising antibacterial activity, with some derivatives exhibiting MIC (Minimum Inhibitory Concentration) values comparable to existing antitubercular drugs.

Data Tables

Application AreaObserved EffectsReferences
Antidepressant ActivityIncreased serotonin levels[Study on SSRIs]
AntituberculosisSignificant inhibition of M. tuberculosis[Research on antibacterial agents]

Chemical Reactions Analysis

Piperazine Functionalization

The 4-(2-fluorophenyl)piperazine group is introduced via Buchwald–Hartwig amination or Suzuki coupling:

  • Buchwald–Hartwig amination : Chloropyrimidine intermediates (e.g., 64 ) react with 4-(2-fluorophenyl)piperazine using Pd(OAc)₂/dppf catalysts under microwave irradiation (130°C) .

  • Reductive amination : Piperazine derivatives are synthesized via reductive amination of aldehydes (e.g., 47 ) with amines, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .

Regioselectivity and Reaction Optimization

  • Positional preference : Nucleophilic substitution on pyrimidine follows C6 > C2 > C4 due to electronic and steric factors .

  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80–130°C, 30–60 minutes) for pyrazole coupling and amination steps .

Functional Group Transformations

Reaction TypeConditionsOutcomeReference
Hydrolysis 20% NaOH, 1,4-dioxane, RTChloride → Hydroxyl substitution
Nitrile → Amide conversion H₂SO₄, 85°CCyano group hydrolysis to amide
Reductive amination NaBH₃CN, MeOH, RTAldehyde → Amine linkage

Key Structural Analogues and SAR Insights

  • Halogen effects : The 2-fluorophenyl group enhances binding interactions via electrostatic forces, as observed in equilibrative nucleoside transporter (ENT) inhibitors .

  • Pyrazole substitution : 3,5-Dimethyl groups improve metabolic stability and steric compatibility, a trend noted in anti-inflammatory pyrazole derivatives .

Challenges and Limitations

  • Purification complexity : Multi-step synthesis often requires column chromatography or recrystallization due to regioisomeric byproducts .

  • Catalyst sensitivity : Pd-based catalysts (e.g., PdCl₂(dppf)₂) require strict anhydrous conditions to prevent deactivation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine core.

Structural Analogs from Literature

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
  • Structure : Replaces the 2-fluorophenyl group with a 1-phenylethyl substituent on the piperazine ring.
  • Molecular Formula : C₂₁H₂₆N₆
  • Molecular Weight : 362.5 g/mol
  • Lack of fluorine eliminates electronegative effects, which may lower binding specificity in certain targets .
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine
  • Structure : Features a hydrazinyl group at position 6 and a p-tolyl substituent.
  • Molecular Formula : C₂₀H₂₄N₈
  • Molecular Weight : 376.5 g/mol
  • The p-tolyl group adds aromatic bulk but lacks the electronic modulation provided by fluorine .
N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide
  • Structure : Substitutes position 2 with a furyl group and adds an acetamide-piperazine moiety at position 5.
  • Molecular Formula : C₂₁H₂₆N₈O₂
  • Molecular Weight : 422.5 g/mol
  • The acetamide linker may enhance flexibility but reduce metabolic stability compared to direct piperazine linkage .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₂FN₇ 379.4 2-Fluorophenyl, 3,5-dimethylpyrazole
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine C₂₁H₂₆N₆ 362.5 1-Phenylethyl, 3,5-dimethylpyrazole
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine C₂₀H₂₄N₈ 376.5 Hydrazinyl, p-tolyl, methyl
N-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide C₂₁H₂₆N₈O₂ 422.5 Furyl, acetamide-piperazine

Research Implications and Trends

  • Electron-Withdrawing Effects : The 2-fluorophenyl group in the target compound likely enhances binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors) via dipole interactions .
  • Steric Considerations : Bulkier substituents (e.g., 1-phenylethyl) may hinder target engagement but improve selectivity by excluding off-target binding.
  • Synthetic Flexibility : Piperazine and pyrazole moieties are common in drug discovery due to their modularity, enabling rapid optimization of pharmacokinetic properties .

Preparation Methods

One-Pot Multicomponent Reactions

Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A model reaction combines 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole , acetylacetone, and aldehydes in ethanol under reflux, forming pyrazole-pyrimidine hybrids in a single step. Triethylamine (TEA) catalyzes thiadiazine ring closure, achieving yields of 75–90%.

Advantages :

  • Reduced purification steps

  • Higher atom economy

Limitations :

  • Limited scope for regioselective substitution

Suzuki-Miyaura Coupling for Piperazine Installation

For advanced derivatives, Suzuki coupling introduces aryl groups to pre-functionalized piperazines. Using 4-(2-fluorophenyl)piperazine-1-boronic acid pinacol ester and Pd(OAc)2/dppf catalyst, the reaction proceeds at 80°C in aqueous DMSO, achieving >85% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions at high temperatures.

  • Ethereal solvents (1,4-dioxane) balance reactivity and stability, preferred for SNAr and coupling reactions.

Role of Bases

  • Cs2CO3 : Enhances nucleophilicity in SNAr reactions.

  • TEA : Facilitates deprotonation in MCRs, accelerating cyclization.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : Pyrazole methyl groups resonate as singlets at δ 2.21–2.43 ppm, while piperazine protons appear as multiplet signals at δ 3.20–3.80 ppm.

  • IR Spectroscopy : C=N stretching (1600–1650 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹) confirm structural motifs.

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals dihedral angles of 55–82° between the pyrimidine core and substituents, validating steric and electronic interactions .

Q & A

Q. What are the key considerations in synthesizing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine to ensure high yield and purity?

  • Methodological Answer : The synthesis involves sequential coupling of pyrazole and piperazine moieties to the pyrimidine core. Critical parameters include:
  • Reagent selection : Stannous chloride for reductions and coupling agents for less reactive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperature control (60–80°C) minimizes side reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC at each step ensures intermediate purity .
    Yield optimization requires iterative adjustments to reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural elucidation :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 409.18) .
  • Purity assessment :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Screen against kinases or GPCRs (e.g., serotonin receptors) at 1–100 µM concentrations, using ATPase or cAMP assays .
  • Cell-based assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT viability assays and include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., SNAr reactions) .
  • Reaction path screening : Tools like the Artificial Force Induced Reaction (AFIR) method narrow optimal conditions (e.g., solvent dielectric constant >15, temperature 70°C) .
  • Machine learning : Train models on existing piperazine-pyrimidine synthesis data to predict yield outcomes .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

  • Methodological Answer :
  • Statistical rigor : Apply ANOVA to assess inter-experimental variability (e.g., batch effects, cell passage number) .
  • Control standardization : Use reference compounds (e.g., known kinase inhibitors) across assays to normalize activity metrics .
  • Meta-analysis : Aggregate data from ≥3 independent studies and apply funnel plots to detect publication bias .

Q. What structural features of this compound are critical for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core modifications :
  • Pyrimidine C4/C6 positions: Piperazine and pyrazole substituents influence target binding (e.g., fluorophenyl enhances lipophilicity for membrane penetration) .
  • Methyl groups on pyrazole: Steric effects modulate selectivity (e.g., reducing off-target interactions) .
  • Substituent probing : Synthesize analogs with halogens (Cl, Br) at the fluorophenyl position to assess electronic effects on receptor affinity .

Q. What challenges arise when scaling synthesis from milligram to gram quantities, and how are they resolved?

  • Methodological Answer :
  • Heat management : Use jacketed reactors with controlled cooling to prevent exothermic runaway reactions during piperazine coupling .
  • Solvent volume : Optimize dilution (5–10 mL/g substrate) to balance reaction rate and mixing efficiency .
  • Continuous flow systems : Microreactors improve mixing and reduce reaction time (from 24 hours to 2–4 hours) .

Q. How can researchers validate target engagement and mechanism of action for this compound?

  • Methodological Answer :
  • Biophysical assays :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to purified targets (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry .
  • Mutagenesis studies : Engineer target proteins (e.g., point mutations in ATP-binding pockets) to confirm binding-site specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.